molecular formula C50H82O22 B3029166 Proto-pa CAS No. 561007-63-4

Proto-pa

Cat. No.: B3029166
CAS No.: 561007-63-4
M. Wt: 1035.2 g/mol
InChI Key: FAFUWLJMHOPRJO-UHFFFAOYSA-N
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Preparation Methods

Proto-pa is typically extracted from natural sources such as the Turkish soapwort plant. The extraction process involves solvent extraction and column chromatography . Industrial production methods for this compound include the following steps:

Chemical Reactions Analysis

Proto-pa undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Proto-pa has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Proto-pa involves its interaction with cellular membranes and proteins. This compound exerts its effects by disrupting the cell membrane integrity, leading to cell lysis and death. In cancer cells, this compound induces cell cycle arrest at the G0/G1 phase and triggers apoptosis through the activation of caspases and DNA fragmentation . The molecular targets of this compound include membrane proteins and enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Proto-pa is unique among saponins due to its specific structure and biological activities. Similar compounds include other saponins such as:

This compound stands out due to its selective anticancer activity and potential therapeutic applications .

Properties

IUPAC Name

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H82O22/c1-20(19-64-44-39(60)37(58)34(55)29(16-51)67-44)8-13-50(63)21(2)32-28(72-50)15-27-25-7-6-23-14-24(9-11-48(23,4)26(25)10-12-49(27,32)5)66-47-43(71-45-40(61)36(57)33(54)22(3)65-45)41(62)42(31(18-53)69-47)70-46-38(59)35(56)30(17-52)68-46/h6,20-22,24-47,51-63H,7-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFUWLJMHOPRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H82O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1035.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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